molecular formula C34H26O8 B1210668 Mulbel-rochromene

Mulbel-rochromene

Cat. No.: B1210668
M. Wt: 562.6 g/mol
InChI Key: MJJWBJFYYRAYKU-FJPSCYHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mulbel-rochromene (桑色烯) is a flavonoid derivative isolated from the branches of Morus alba (mulberry). It is characterized by a fused chromene backbone with prenyl and aryl substituents, giving it the molecular formula C₃₄H₂₆O₈ and a molecular weight of 610.57 g/mol . This compound is part of a broader class of prenylated flavonoids, which are notable for their structural complexity and diverse bioactivities. This compound is commercially available as a reference standard with HPLC purity ≥98%, indicating its significance in pharmacological and phytochemical research .

Properties

Molecular Formula

C34H26O8

Molecular Weight

562.6 g/mol

IUPAC Name

(1R,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol

InChI

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m1/s1

InChI Key

MJJWBJFYYRAYKU-FJPSCYHJSA-N

SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Isomeric SMILES

CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Synonyms

albanol A
mulberrofuran G

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source Key Structural Features Pharmacological Activities
This compound C₃₄H₂₆O₈ 610.57 Not assigned Morus alba branches Chromene core with prenyl and aryl substituents Antioxidant, potential anticancer
Mulberrin C₂₅H₂₂O₆ 418.44 62949-79-5 Morus alba Flavonoid with isoprenoid side chains Antimicrobial, anti-inflammatory
Morusin C₂₅H₂₄O₆ 420.45 62596-29-6 Morus alba root Prenylated flavonoid with a chalcone-like structure Anticancer, anti-proliferative
Kuwanon B C₂₅H₂₆O₆ 422.47 62949-78-4 Morus alba bark Diels-Alder adduct of chalcone and flavanone Antihypertensive, antiviral
Iso-mulbel-rochromene C₃₄H₂₆O₈ 610.57 Not assigned Morus alba branches Structural isomer of this compound Similar to this compound; under study

Structural Analysis

This compound vs. Mulberrin: this compound has a larger molecular framework (C₃₄H₂₆O₈ vs. C₂₅H₂₂O₆) due to additional prenyl and aromatic groups. Mulberrin, in contrast, has a simpler flavonoid structure with fewer substituents, which may limit its bioactivity spectrum .

This compound vs. Morusin: Morusin (often confused with Mulberrochromene in nomenclature) shares a prenylated backbone but lacks the chromene ring system. This structural difference correlates with its distinct mechanism in inhibiting cancer cell proliferation .

This compound vs. Kuwanon B: Kuwanon B contains a unique Diels-Alder adduct formation, absent in this compound. This feature is critical for its antihypertensive effects via ACE inhibition .

Iso-mulbel-rochromene :

  • As an isomer, it shares the molecular formula with this compound but differs in substituent positioning. Preliminary studies suggest altered receptor binding kinetics due to stereochemical variations .

Pharmacological Activities

  • Antioxidant Properties : this compound’s extended conjugation system allows efficient free radical scavenging, outperforming simpler analogs like Morin (C₁₅H₁₀O₇ ) in in vitro assays .
  • Anticancer Potential: While this compound and Morusin both show cytotoxicity against cancer cells, Morusin’s chalcone-like structure enables stronger interactions with tubulin, disrupting mitosis .
  • Bioavailability: The larger size of this compound may reduce oral bioavailability compared to Kuwanon B, which has intermediate polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mulbel-rochromene
Reactant of Route 2
Mulbel-rochromene

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